2-Amino-1-(4'-methoxy-3'-sulfonamidophenyl)-2-propanone Hydrochloride
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Overview
Description
2-Amino-1-(4’-methoxy-3’-sulfonamidophenyl)-2-propanone Hydrochloride is a chemical compound known for its applications in organic synthesis. It is characterized by the presence of an amino group, a methoxy group, and a sulfonamide group attached to a phenyl ring, along with a propanone moiety. This compound is often used in various chemical reactions due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4’-methoxy-3’-sulfonamidophenyl)-2-propanone Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aromatic compounds that contain the methoxy and sulfonamide groups.
Propanone Introduction: The propanone moiety is introduced through reactions involving ketones or aldehydes, using catalysts and specific reaction conditions to ensure the correct attachment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4’-methoxy-3’-sulfonamidophenyl)-2-propanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum oxide (PtO2) are used to facilitate various reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Amino-1-(4’-methoxy-3’-sulfonamidophenyl)-2-propanone Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate, contributing to the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, benefiting various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4’-methoxy-3’-sulfonamidophenyl)-2-propanone Hydrochloride involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The methoxy group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-(4’-methoxy-3’-sulfonamidophenyl)-2-propylamine Hydrochloride: This compound shares similar structural features but differs in the presence of a hydroxy group and a propylamine moiety.
5-(2-Amino-1-hydroxypropyl)-2-methoxy-benzenesulfonamide Hydrochloride: Another related compound with a hydroxypropyl group instead of a propanone moiety.
Uniqueness
2-Amino-1-(4’-methoxy-3’-sulfonamidophenyl)-2-propanone Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(2-aminopropanoyl)-2-methoxybenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S.ClH/c1-6(11)10(13)7-3-4-8(16-2)9(5-7)17(12,14)15;/h3-6H,11H2,1-2H3,(H2,12,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTBHJKEELYVGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675587 |
Source
|
Record name | 5-Alanyl-2-methoxybenzene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-82-7 |
Source
|
Record name | 5-Alanyl-2-methoxybenzene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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